molecular formula C7H8N2O2 B13091307 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one

Katalognummer: B13091307
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: ZDCTVHHZICKAJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one typically involves the following steps:

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.

Wissenschaftliche Forschungsanwendungen

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of cancer research.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . By inhibiting HSP90, the compound can disrupt the function of these client proteins, leading to antiproliferative effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoxazole: A five-membered ring structure with similar chemical properties.

    Oxazolone: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness

3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both amino and isoxazole functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications in medicinal chemistry.

Eigenschaften

Molekularformel

C7H8N2O2

Molekulargewicht

152.15 g/mol

IUPAC-Name

3-amino-5,6-dihydro-4H-2,1-benzoxazol-7-one

InChI

InChI=1S/C7H8N2O2/c8-7-4-2-1-3-5(10)6(4)9-11-7/h1-3,8H2

InChI-Schlüssel

ZDCTVHHZICKAJI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(ON=C2C(=O)C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.